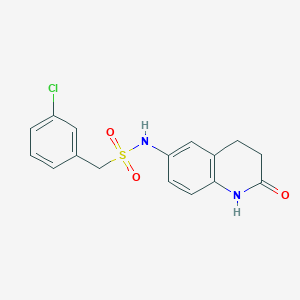
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, commonly known as HMDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play crucial roles in cellular signaling pathways. HMDP has shown promising results in various studies, and its potential applications in medicine and biotechnology have been extensively investigated.
作用機序
HMDP acts as a competitive inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone by binding to the active site of the enzyme. 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone are involved in the dephosphorylation of tyrosine residues in proteins, which plays a crucial role in cellular signaling pathways. By inhibiting 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, HMDP can modulate the activity of various signaling pathways, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
HMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. HMDP has also been shown to modulate immune response by regulating the activity of T cells and cytokines. Moreover, HMDP has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential applications in the treatment of diabetes.
実験室実験の利点と制限
HMDP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which makes it a valuable tool for studying the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes. Moreover, HMDP has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, HMDP has several limitations, including its high cost and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several future directions for the research on HMDP. One potential application is in the development of novel cancer therapies. HMDP has shown promising results in preclinical studies, and further research is needed to investigate its potential as a cancer treatment. Moreover, HMDP has been investigated for its potential applications in the treatment of autoimmune diseases, and further studies are needed to determine its efficacy and safety in clinical trials. Furthermore, HMDP has been used as a tool to study the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes, and further research is needed to elucidate the mechanisms underlying its effects.
合成法
HMDP can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and acetone. The synthesis of HMDP requires careful control of reaction conditions, including temperature, pH, and reaction time. The purity and yield of HMDP can be improved through several purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
HMDP has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells by targeting 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which are overexpressed in many types of cancer. HMDP has also been investigated for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HMDP has been used as a tool to study the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes, such as insulin signaling and immune response.
特性
IUPAC Name |
2-hydroxy-3-morpholin-4-yl-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)19(22)17(15-7-3-1-4-8-15)20-11-13-23-14-12-20/h1-10,17,19,22H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSMGELJGPPCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)
![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)
![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2854675.png)


![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)

![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)
